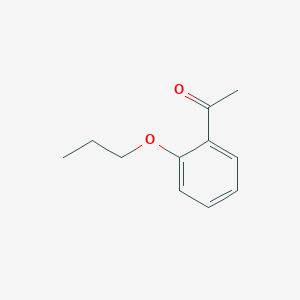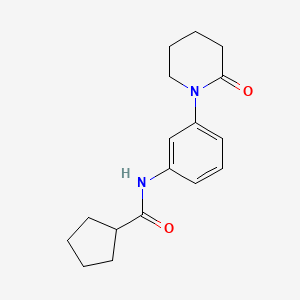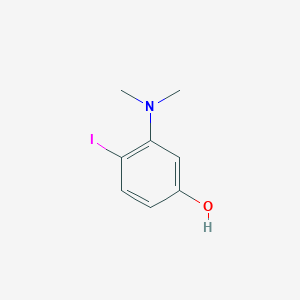
1-(2-Propoxyphenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Propoxyphenyl)ethanone, also known as propiofenone, is a chemical compound that belongs to the class of aryl ketones. It is widely used in scientific research for its diverse applications in the field of biochemistry and physiology.
Mecanismo De Acción
The mechanism of action of 1-(2-Propoxyphenyl)ethanone is not fully understood. However, it is believed to act as an inhibitor of cytochrome P450 enzymes, which are responsible for the metabolism of various drugs and xenobiotics in the liver. It may also affect the activity of other enzymes and receptors involved in cellular signaling pathways.
Efectos Bioquímicos Y Fisiológicos
1-(2-Propoxyphenyl)ethanone has been shown to have various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells and to have anti-inflammatory properties. It may also have neuroprotective effects and improve cognitive function. However, further research is needed to confirm these findings.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(2-Propoxyphenyl)ethanone in lab experiments is its high purity and stability. It is also readily available and relatively inexpensive. However, its low solubility in water and some organic solvents can limit its use in certain experiments. It may also have side effects on the liver and other organs, which should be taken into consideration when designing experiments.
Direcciones Futuras
There are several future directions for the use of 1-(2-Propoxyphenyl)ethanone in scientific research. It may be used in the development of new drugs for the treatment of cancer, inflammation, and neurodegenerative diseases. It may also be used in the synthesis of new chiral compounds and as a ligand in metal-catalyzed reactions. Further research is needed to fully understand its mechanism of action and to explore its potential applications in various fields of science.
Conclusion:
In conclusion, 1-(2-Propoxyphenyl)ethanone is a versatile compound that has numerous applications in scientific research. Its synthesis method is well established, and it has been shown to have various biochemical and physiological effects. While it has some limitations, its advantages make it a valuable tool for researchers in various fields. Further research is needed to fully explore its potential and to develop new applications for this compound.
Métodos De Síntesis
The synthesis of 1-(2-Propoxyphenyl)ethanone involves the reaction of 2-propoxybenzaldehyde with ethylmagnesium bromide in the presence of a catalyst such as copper iodide. The reaction proceeds through a Grignard reaction to form the desired product. The purity and yield of the product can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
1-(2-Propoxyphenyl)ethanone has numerous applications in scientific research. It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and fragrances. It is also used as a starting material in the synthesis of chiral compounds and as a ligand in metal-catalyzed reactions.
Propiedades
IUPAC Name |
1-(2-propoxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-3-8-13-11-7-5-4-6-10(11)9(2)12/h4-7H,3,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOKCYXGTJYZHBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Propoxyphenyl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(dimethylamino)ethyl)-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2447878.png)

![N-(4-methoxybenzyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2447882.png)
![4-((4-chlorophenyl)sulfonyl)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)butanamide](/img/structure/B2447883.png)



![4-(Trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxalin-1-amine](/img/structure/B2447891.png)
![(E)-3-[5-(1,3-benzothiazol-2-yl)furan-2-yl]-2-cyano-N-(2-methoxyphenyl)prop-2-enamide](/img/structure/B2447892.png)
![Methyl 4-[[6,7-dimethoxy-2-(phenylcarbamoyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate](/img/structure/B2447893.png)

![(Z)-2-amino-3-[(4-decoxyphenyl)methylideneamino]but-2-enedinitrile](/img/structure/B2447895.png)

![[5-(2,4-Difluorophenyl)-1,3-oxazol-4-yl]methanamine;hydrochloride](/img/structure/B2447899.png)